molecular formula C3H5N B14324972 Cycloprop-2-en-1-amine CAS No. 111395-78-9

Cycloprop-2-en-1-amine

Cat. No.: B14324972
CAS No.: 111395-78-9
M. Wt: 55.08 g/mol
InChI Key: CMHYJNFHPVASSE-UHFFFAOYSA-N
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Description

Cycloprop-2-en-1-amine is an organic compound with the molecular formula C₃H₅N. It is a derivative of cyclopropene, featuring an amine group attached to the cyclopropene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloprop-2-en-1-amine can be synthesized through various methods. One common approach involves the reaction of cyclopropene with ammonia or amines under controlled conditions. Another method includes the use of cycloprop-2-en-1-carboxylates, which can be prepared via the Rh-catalyzed reaction of α-diazoesters with alkynes . This reaction is operationally simple and provides a scalable route to cycloprop-2-en-1-carboxylates, which can then be converted to this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of cycloprop-2-en-1-carboxylates followed by their conversion to the amine derivative. The use of Rh-catalyzed reactions and other catalytic processes ensures high yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Cycloprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cycloprop-2-en-1-one derivatives.

    Reduction: Reduction reactions can convert this compound to cyclopropane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopropene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

Cycloprop-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cycloprop-2-en-1-amine involves its reactivity with various chemical reagents. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The amine group can act as a nucleophile, facilitating substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Cycloprop-2-en-1-amine can be compared with other cyclopropene derivatives:

Properties

CAS No.

111395-78-9

Molecular Formula

C3H5N

Molecular Weight

55.08 g/mol

IUPAC Name

cycloprop-2-en-1-amine

InChI

InChI=1S/C3H5N/c4-3-1-2-3/h1-3H,4H2

InChI Key

CMHYJNFHPVASSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC1N

Origin of Product

United States

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